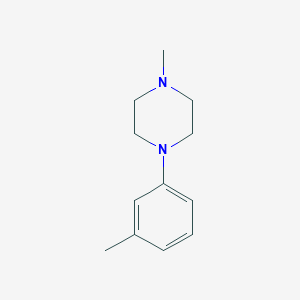

1-Methyl-4-(3-methylphenyl)piperazine

Beschreibung

The exact mass of the compound 1-Methyl-4-(3-methylphenyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-4-(3-methylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-(3-methylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

151657-72-6 |

|---|---|

Molekularformel |

C12H18N2 |

Molekulargewicht |

190.28 g/mol |

IUPAC-Name |

1-methyl-4-(3-methylphenyl)piperazine |

InChI |

InChI=1S/C12H18N2/c1-11-4-3-5-12(10-11)14-8-6-13(2)7-9-14/h3-5,10H,6-9H2,1-2H3 |

InChI-Schlüssel |

PVFIDFYACCGDBG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C |

Kanonische SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Methyl-4-(3-methylphenyl)piperazine

Executive Summary & Strategic Analysis

1-Methyl-4-(3-methylphenyl)piperazine (also known as 1-(3-tolyl)-4-methylpiperazine) is a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for serotonin (5-HT) and dopamine receptors. Its structural core—an aryl piperazine—is a privileged scaffold found in numerous psychotropic drugs (e.g., Aripiprazole, Vortioxetine).

This guide outlines three distinct synthesis pathways selected for their operational reliability and scalability.

-

Pathway A (Buchwald-Hartwig): The premier method for laboratory-scale synthesis, offering high yields and mild conditions.

-

Pathway B (Cyclization): A traditional industrial route using bis-electrophiles; cost-effective but requires stringent safety protocols due to "nitrogen mustard" intermediates.

-

Pathway C (Reductive Methylation): A derivatization route starting from the commercially available 1-(3-methylphenyl)piperazine.

Retrosynthetic Analysis

The retrosynthetic breakdown reveals three logical disconnections. The choice of pathway depends on the availability of starting materials (aryl halides vs. anilines) and the scale of production.

Figure 1: Retrosynthetic tree illustrating the three primary access routes.

Pathway A: Pd-Catalyzed Buchwald-Hartwig Amination

Status: Preferred Method (High Yield, High Selectivity)

This pathway utilizes the cross-coupling of 3-bromotoluene with N-methylpiperazine. It avoids the handling of vesicant alkylating agents used in Pathway B and is highly tolerant of functional groups.

Reaction Scheme

3-Bromotoluene + N-Methylpiperazine

Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Loading:

-

In a dry Schlenk flask, charge Pd(OAc)₂ (1.0 mol%) and BINAP (1.5 mol%).

-

Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes to pre-form the catalyst complex (solution turns orange/red).

-

Add 3-Bromotoluene (1.0 equiv) and N-Methylpiperazine (1.2 equiv).

-

Add Cesium Carbonate (Cs₂CO₃) (1.4 equiv). Sodium tert-butoxide (NaOtBu) is a viable alternative if the substrate lacks base-sensitive groups.

-

-

Reaction:

-

Heat the mixture to 100–110°C for 12–16 hours.

-

Monitor conversion via TLC (System: DCM/MeOH 9:1) or LC-MS. The aryl bromide spot should disappear.

-

-

Workup:

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.

-

Eluent: DCM : MeOH : NH₄OH (95 : 4 : 1). The ammonia is critical to prevent tailing of the basic amine on silica.

-

Critical Process Parameters

| Parameter | Specification | Rationale |

| Catalyst | Pd(OAc)₂ / BINAP | BINAP prevents β-hydride elimination and promotes reductive elimination. |

| Base | Cs₂CO₃ | Weaker base than alkoxides; minimizes side reactions. |

| Stoichiometry | 1.2 eq Amine | Slight excess ensures complete consumption of the aryl halide. |

Pathway B: Cyclization with Bis-electrophiles

Status: Legacy/Industrial Method (Cost-Effective but Hazardous)

This method involves the condensation of m-toluidine with bis(2-chloroethyl)methylamine (mechlorethamine). SAFETY WARNING: Bis(2-chloroethyl)methylamine is a nitrogen mustard and a potent blister agent (vesicant). It must be handled in a certified fume hood with full PPE (double nitrile gloves, face shield).

Reaction Scheme

m-Toluidine + MeN(CH₂CH₂Cl)₂

Experimental Protocol

-

Preparation:

-

Dissolve m-toluidine (1.0 equiv) in high-boiling solvent (e.g., n-Butanol or Chlorobenzene ).

-

Add Bis(2-chloroethyl)methylamine hydrochloride (1.0 equiv).[2]

-

Add Sodium Carbonate (1.1 equiv) to neutralize the HCl salt.

-

-

Cyclization:

-

Workup:

-

Cool the mixture and basify with 10% NaOH solution (pH > 12).

-

Extract with Dichloromethane (DCM) (3x).

-

Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Distillation under high vacuum is often preferred for this route to separate the product from polymeric byproducts.

-

Pathway C: Reductive Methylation

Status: Derivatization Route

If 1-(3-methylphenyl)piperazine is available, N-methylation is the most direct route.

Protocol (Eschweiler-Clarke Variation)

-

Reaction:

-

Dissolve 1-(3-methylphenyl)piperazine (1.0 equiv) in Methanol or Acetonitrile .

-

Add Formaldehyde (37% aq.[6] solution, 5.0 equiv).

-

Add Sodium Triacetoxyborohydride (STAB) (3.0 equiv) portion-wise at 0°C.

-

Note: STAB is preferred over NaBH₃CN due to lower toxicity (no residual cyanide).

-

-

Conditions:

-

Stir at room temperature for 4 hours.

-

Quench with saturated aqueous NaHCO₃.[1]

-

-

Isolation:

-

Extract with Ethyl Acetate.[1] The product is usually pure enough (>95%) after workup for biological testing.

-

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained.

Expected ¹H NMR (400 MHz, CDCl₃):

-

δ 7.15 (t, 1H): Aryl proton (meta).

-

δ 6.70–6.80 (m, 3H): Aryl protons (ortho/para).

-

δ 3.20 (t, 4H): Piperazine protons adjacent to Aryl-N.

-

δ 2.55 (t, 4H): Piperazine protons adjacent to Methyl-N.

-

δ 2.36 (s, 3H): N-Methyl group.

-

δ 2.32 (s, 3H): Aryl-Methyl (tolyl) group.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

Comparative Method Summary

| Feature | Pathway A (Buchwald) | Pathway B (Cyclization) | Pathway C (Methylation) |

| Yield | High (80–95%) | Moderate (50–70%) | Very High (>90%) |

| Safety | High (Standard Catalysts) | Low (Mustard Gas Agents) | High (Standard Reagents) |

| Cost | High (Pd Catalyst) | Low (Commodity Chems) | Moderate (Precursor Cost) |

| Scalability | Good (Kilolab) | Excellent (Plant Scale) | Excellent (Linear Scale) |

References

-

Buchwald-Hartwig Amination General Procedures

-

Cyclization of Anilines with Bis-electrophiles

-

BenchChem Application Note: "Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis."[2]

-

-

Reductive Amination Methodologies

- Journal of Organic Chemistry, 1996, 61, 3849-3862.

-

Pharmacological Relevance

- Journal of Medicinal Chemistry, "Structure-Activity Relationships of Arylpiperazines as Serotonin Ligands."

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Physicochemical properties of 1-Methyl-4-(3-methylphenyl)piperazine

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-(3-methylphenyl)piperazine

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-4-(3-methylphenyl)piperazine, a key intermediate in modern drug discovery and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into the analytical methodologies required for its characterization.

Introduction: A Molecule of Interest

1-Methyl-4-(3-methylphenyl)piperazine, also known as 1-(m-Tolyl)piperazine, is a disubstituted piperazine derivative. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[1] This particular derivative, with its m-tolyl and methyl substitutions, serves as a versatile building block in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation development, and quality control.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These parameters govern its behavior in both chemical reactions and biological systems.

Table 1: Core Chemical Identifiers for 1-Methyl-4-(3-methylphenyl)piperazine

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-methylphenyl)piperazine | [3] |

| Synonyms | 1-(m-Tolyl)piperazine, N-(3-Methylphenyl)piperazine | [4][5] |

| CAS Number | 41186-03-2 | [4][6] |

| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |

| Molecular Weight | 176.26 g/mol | [3][4] |

| Chemical Structure |  | [3] |

Detailed Physicochemical Characteristics

The utility of a compound in drug development is heavily influenced by its physical and chemical properties. These characteristics dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Table 2: Summary of Physicochemical Properties

| Property | Value | Experimental Context/Notes | Source(s) |

| Physical State | Pale yellow to reddish yellow viscous liquid | At room temperature | [2][5] |

| Boiling Point | 138-140 °C | At 10 Torr | [4] |

| 156 °C | At 10 mmHg | [2] | |

| Melting Point | 125-128 °C | This value may correspond to a salt or isomer, as the compound is typically a liquid at RT. | [4][5] |

| Density | 1.04 g/cm³ | At 20 °C | [2][5] |

| Refractive Index | n²⁰/D 1.58 | At 20 °C with sodium D-line | [2] |

| pKa (Predicted) | 9.05 ± 0.10 | The more basic nitrogen is predicted to be the N-methylated one. | [5] |

| LogP (Predicted) | 1.8 | A measure of lipophilicity. | [3] |

Physical State and Appearance

At ambient temperature, 1-Methyl-4-(3-methylphenyl)piperazine presents as a clear, colorless to yellow viscous liquid.[5] Its appearance can be a preliminary indicator of purity; darker coloration may suggest the presence of oxidative or other degradation products.

Thermal Properties: Boiling and Melting Points

The boiling point of this compound is reported as 138-140 °C at a reduced pressure of 10 Torr, a common practice for high-boiling-point amines to prevent thermal degradation during distillation.[4] Another source reports a similar value of 156 °C at 10 mmHg.[2] The reported melting point of 125-128 °C is inconsistent with its liquid state at room temperature and likely refers to a salt form (e.g., a hydrochloride salt) or a different isomer, a crucial distinction for any researcher to validate.[4][5]

Solubility Profile

Basicity and pKa

The piperazine core contains two basic nitrogen atoms. The pKa is a critical parameter as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. The predicted pKa for 1-Methyl-4-(3-methylphenyl)piperazine is approximately 9.05.[5] This value likely corresponds to the protonation of the N1-methylated nitrogen, as alkyl groups are electron-donating and increase basicity. The N4-aryl substituted nitrogen is significantly less basic due to the delocalization of the nitrogen lone pair into the aromatic ring. This difference in basicity is a key consideration in pH-dependent extraction procedures and in the formation of salts for pharmaceutical use. Studies on similar substituted piperazines confirm that N-alkylation generally decreases the pKa compared to the parent piperazine, an effect attributed to steric hindrance and solvation effects.[8][9]

Spectroscopic and Chromatographic Characterization

The unambiguous identification and purity assessment of 1-Methyl-4-(3-methylphenyl)piperazine relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include: multiplets in the aromatic region (approx. 6.7-7.2 ppm) corresponding to the four protons on the m-tolyl ring; a singlet for the methyl group on the aromatic ring (approx. 2.3 ppm); a singlet for the N-methyl group (approx. 2.5 ppm); and two distinct sets of multiplets for the eight protons on the piperazine ring, typically in the 2.6-3.2 ppm range.[10]

-

¹³C NMR: The carbon spectrum complements the ¹H data, showing distinct signals for each unique carbon atom, including the aromatic, piperazine, and methyl carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When analyzed by gas chromatography-mass spectrometry (GC-MS), 1-Methyl-4-(3-methylphenyl)piperazine is expected to show a molecular ion peak (M⁺) at m/z 176.[3] Common fragmentation patterns for phenylpiperazines involve cleavage of the piperazine ring, leading to characteristic fragment ions.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The spectrum of this compound would be characterized by: C-H stretching vibrations from the aromatic and aliphatic components (approx. 2800-3100 cm⁻¹), C-N stretching of the tertiary amines (approx. 1150-1250 cm⁻¹), and aromatic C=C stretching peaks (approx. 1500-1600 cm⁻¹).[3]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for determining the purity of small molecules.

-

HPLC: Reversed-phase HPLC with UV detection is a common method. A C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode would provide excellent separation of the main compound from any related impurities.

-

GC: GC with a flame ionization detector (FID) is also highly effective, particularly for assessing volatile impurities. A nonpolar or medium-polarity capillary column is typically used.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the characterization of 1-Methyl-4-(3-methylphenyl)piperazine.

Protocol: Purity Determination by HPLC-UV

Causality: This reversed-phase HPLC method is designed to separate the nonpolar analyte from potential polar and nonpolar impurities. Gradient elution ensures that compounds with a wide range of polarities are eluted and resolved efficiently. UV detection at 254 nm is chosen as the aromatic ring provides strong chromophoric activity at this wavelength.

Methodology:

-

System Preparation: Use a standard HPLC system with a UV detector, autosampler, and column oven. The column is a C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 1-Methyl-4-(3-methylphenyl)piperazine into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of 100 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |

-

-

Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity of the sample.

Caption: HPLC-UV Workflow for Purity Analysis.

Protocol: pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the change in pH of a solution of the analyte upon the addition of a strong acid. The inflection points in the resulting titration curve correspond to the pKa values of the basic centers. This is a direct and reliable method for determining ionization constants.[8]

Methodology:

-

System Preparation: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Use a temperature-controlled titration vessel and a calibrated burette.

-

Sample Preparation:

-

Accurately weigh approximately 1 mmol of 1-Methyl-4-(3-methylphenyl)piperazine into the titration vessel.

-

Dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol may be required if aqueous solubility is low.

-

-

Titrant Preparation: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Titration Procedure:

-

Immerse the calibrated pH electrode and a temperature probe into the sample solution.

-

Stir the solution gently.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added.

-

Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the titration curve.

-

The equivalence points are identified as the peaks in the first derivative plot.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, two pKa values will be determined.

-

Caption: Potentiometric Titration Workflow for pKa Determination.

Conclusion

1-Methyl-4-(3-methylphenyl)piperazine is a compound with a well-defined set of physicochemical properties that make it a valuable tool in chemical and pharmaceutical research. Its characterization relies on a suite of standard analytical techniques, from spectroscopy for structural confirmation to chromatography for purity assessment and potentiometry for determining its basicity. The data and protocols presented in this guide provide a robust framework for scientists to confidently handle, analyze, and utilize this important chemical intermediate in their research and development endeavors.

References

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

CAS. (n.d.). 1-(3-Methylphenyl)piperazine. CAS Common Chemistry. Retrieved December 17, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159009861. PubChem. Retrieved from [Link]

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

ChemBK. (2024, April 9). 1-(3-Methylphenyl)piperazine. Retrieved from [Link]

- Svozil, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169.

- Butler, R. N., et al. (2023).

-

SpectraBase. (n.d.). 1-Methyl-4-nitroso-piperazine. Retrieved from [Link]

- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

- Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83111, 1-(m-Tolyl)piperazine. PubChem. Retrieved from [Link]

- Rao, D. V. N. S., et al. (2006).

-

NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved from [Link]

- Thomas, J. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(11), 913–918.

- Staack, R. F., & Maurer, H. H. (2004). New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of mass spectrometry, 39(3), 255-261.

- Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1235-1246.

- Lebedev, O. V., et al. (2000). Methods for the catalytic synthesis of piperazine. Pharmaceutical Chemistry Journal, 34, 439-445.

-

Pipzine Chemicals. (n.d.). 1-(1-Methylpiperidin-4-yl)piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

- Devinsky, F., & Masarova, L. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Chemicke Zvesti, 69(2), 224-230.

-

Kubochem. (n.d.). N-Methylpiperazine. Retrieved from [Link]

-

Technochem. (n.d.). 1-Amino-4-Methyl Piperazine. Retrieved from [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(m-Tolyl)piperazine | C11H16N2 | CID 83111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chembk.com [chembk.com]

- 6. 1-(3-Methylphenyl)piperazine | CAS 41186-03-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. uregina.ca [uregina.ca]

- 9. researchgate.net [researchgate.net]

- 10. 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR [m.chemicalbook.com]

- 11. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacodynamics and Molecular Mechanism of 1-Methyl-4-(3-methylphenyl)piperazine

Executive Summary

1-Methyl-4-(3-methylphenyl)piperazine (also known as N-Methyl-m-Tolylpiperazine or N-Methyl-mTP ) is a synthetic phenylpiperazine derivative characterized by a piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a meta-tolyl moiety.

Functionally, this compound belongs to the class of serotonin receptor modulators . Unlike its para-substituted isomer (pMPP), which acts primarily as a monoamine releasing agent, the meta-substitution pattern directs the pharmacological activity toward direct receptor-ligand interactions. It exhibits a mixed profile of 5-HT₂C receptor agonism and 5-HT₁A receptor affinity , serving as a lipophilic probe for serotonergic signaling pathways. This guide details its molecular mechanism, structure-activity relationships (SAR), and experimental validation protocols.

Chemical Identity & Structural Basis[1]

The pharmacological distinctiveness of 1-Methyl-4-(3-methylphenyl)piperazine stems from its specific substitution pattern on the arylpiperazine scaffold.

| Property | Detail |

| IUPAC Name | 1-Methyl-4-(3-methylphenyl)piperazine |

| Common Synonyms | N-Methyl-mTP, 1,3-Dimethyl-4-phenylpiperazine (ambiguous), 3-Methyl-N-methylphenylpiperazine |

| Chemical Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| Core Scaffold | Arylpiperazine |

| Key Substituents | N1-Methyl (Lipophilicity/Metabolic stability), C3-Methyl (Receptor Selectivity) |

Structural Significance

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous CNS drugs (e.g., aripiprazole, trazodone).

-

N1-Methylation: Increases blood-brain barrier (BBB) permeability compared to the secondary amine (mTP) but typically reduces binding affinity for 5-HT receptors by steric interference with the conserved aspartate residue in the binding pocket.

-

3-Methyl (Meta) Group: This is the critical determinant of its mechanism. While para-substitution (4-position) favors transporter interaction (SERT/DAT/NET reversal), meta-substitution favors direct binding to the hydrophobic pocket of 5-HT receptors, particularly 5-HT₂C and 5-HT₁A.

Mechanism of Action (MOA)

The primary mechanism of action is the modulation of G-protein coupled receptors (GPCRs) within the serotonergic system.[1]

Primary Target: 5-HT₂C Receptor Agonism

The compound acts as a partial agonist at the serotonin 5-HT₂C receptor.

-

Binding Mode: The protonated N4-nitrogen forms a salt bridge with Asp3.32 (Asp134) in the receptor's transmembrane domain III. The meta-methyl group occupies a specific hydrophobic sub-pocket defined by Phe6.51 and Phe6.52 , stabilizing the receptor in an active conformation.

-

Signaling Cascade: Activation of 5-HT₂C couples to the Gαq/11 protein, stimulating Phospholipase C (PLC). This hydrolyzes PIP₂ into IP₃ (Inositol trisphosphate) and DAG (Diacylglycerol), leading to intracellular Ca²⁺ release and PKC activation.

Secondary Target: 5-HT₁A Receptor Affinity

The compound exhibits affinity for 5-HT₁A receptors, likely acting as a partial agonist or antagonist depending on the expression level of G-proteins (intrinsic efficacy).

-

Signaling Cascade: 5-HT₁A coupling to Gαi/o inhibits adenylyl cyclase, reducing cAMP levels and opening GIRK (G-protein-gated inwardly rectifying potassium) channels, causing neuronal hyperpolarization.

Metabolic Activation (The "Prodrug" Hypothesis)

In vivo, the N-methyl group is subject to rapid oxidative demethylation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4 ).

-

Metabolite: 1-(3-methylphenyl)piperazine (mTP) .

-

Consequence: The secondary amine metabolite (mTP) typically possesses higher affinity for 5-HT receptors than the N-methylated parent. Therefore, the parent compound may act partly as a sustained-release prodrug for mTP.

Signal Transduction Visualization

The following diagram illustrates the divergent signaling pathways activated by this compound's interaction with 5-HT₂C and 5-HT₁A receptors.

Figure 1: Dual signaling pathways activated by 1-Methyl-4-(3-methylphenyl)piperazine at 5-HT₂C and 5-HT₁A receptors.

Structure-Activity Relationship (SAR) Analysis

To understand the specific utility of this compound, it must be compared to its structural analogs. The position of the substituent on the phenyl ring is the master switch for pharmacological selectivity.

| Compound | Substituent (Pos) | N-Subst. | Primary Activity | Key Difference |

| 1-Methyl-4-(3-methylphenyl)piperazine | Methyl (Meta, 3) | Methyl | 5-HT Agonist/Antagonist | Lipophilic, lower affinity than mTP. |

| mTP (m-Tolylpiperazine) | Methyl (Meta, 3) | H | 5-HT Agonist (High Potency) | Active metabolite; high 5-HT₂C affinity. |

| mCPP | Chloro (Meta,[2] 3) | H | 5-HT₂C Agonist | The "gold standard" 5-HT probe; anxiogenic. |

| TFMPP | CF₃ (Meta, 3) | H | 5-HT Agonist/Releaser | More non-selective; mimics MDMA when mixed with BZP. |

| pMPP | Methyl (Para, 4) | H | 5-HT Releasing Agent | Acts on SERT transporter, not direct receptor binding. |

Key Insight: The meta-methyl group mimics the electronic and steric properties of the meta-chloro group in mCPP but is less electron-withdrawing. This often results in lower intrinsic efficacy , making the methyl variant a "gentler" probe or a partial agonist with antagonist-like properties in systems with low receptor reserve.

Experimental Validation Protocols

The following protocols are designed to validate the mechanism of action described above. These are self-validating systems using controls to ensure data integrity.

Radioligand Binding Assay (Affinity Screening)

Objective: Determine the affinity (

-

Tissue Preparation: Use HEK-293 cells stably expressing human 5-HT₂C or 5-HT₁A receptors. Harvest and homogenize membranes.

-

Ligands:

-

Tracer: [³H]-Mesulergine (for 5-HT₂C) or [³H]-8-OH-DPAT (for 5-HT₁A).

-

Non-specific binding: Define using 10 µM Mianserin (5-HT₂C) or 10 µM Serotonin (5-HT₁A).

-

-

Incubation: Incubate membranes with tracer and varying concentrations of 1-Methyl-4-(3-methylphenyl)piperazine (

to -

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to-

Validation Check: The Hill slope should be near 1.0. If < 1.0, suspect negative cooperativity or multiple binding sites.

-

[³⁵S]GTPγS Functional Assay (Efficacy Determination)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist.

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the Gα subunit. [³⁵S]GTPγS is a non-hydrolyzable analog that accumulates in activated membranes.

-

Protocol:

-

Prepare membranes as above.

-

Incubate with GDP (10 µM) and [³⁵S]GTPγS (0.1 nM) in assay buffer.

-

Add test compound.[3]

-

-

Data Interpretation:

-

Agonist: Dose-dependent increase in [³⁵S] binding.

-

Antagonist: No increase alone; dose-dependent inhibition of 5-HT-induced binding.

-

Inverse Agonist: Decrease in basal [³⁵S] binding (below baseline).

-

-

Control: Use SB-242084 (selective 5-HT₂C antagonist) to block the effect, confirming receptor specificity.

Safety & Toxicology (Serotonin Syndrome)

Researchers handling this compound must be aware of the risks associated with serotonergic activation.

-

Serotonin Syndrome Risk: As a 5-HT agonist/partial agonist, high doses or combination with MAOIs/SSRIs can precipitate serotonin syndrome.

-

Symptoms: Hyperthermia, muscle rigidity (myoclonus), autonomic instability.

-

Antidote Protocol: In animal models, administration of Cyproheptadine (5-HT₂A antagonist) is the standard protocol to reverse toxicity.

References

-

Glennon, R. A. (1987). Central serotonin receptors as targets for drug research.[3][4][5][6][7] Journal of Medicinal Chemistry, 30(1), 1-12. Link

-

Roth, B. L., et al. (2000). The Pharmacology of the 5-HT2C Receptor. Pharmacology & Therapeutics, 79, 231-257. Link

-

Baumann, M. H., et al. (2001). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology, 24, 492–503. Link

-

Fuller, R. W., & Snoddy, H. D. (1980). Phenylpiperazine derivatives: Effects on serotonin and norepinephrine turnover in rat brain.[8] Research Communications in Chemical Pathology and Pharmacology, 29(1), 201-204.

-

Porter, R. H., et al. (1999). Functional characterization of agonists and antagonists at human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of serotonin antagonists on m-chlorophenylpiperazine-mediated responses in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. para-Methylphenylpiperazine - Wikipedia [en.wikipedia.org]

Unveiling the Biological Targets of 1-Methyl-4-(3-methylphenyl)piperazine: A Technical Guide and Research Roadmap

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(3-methylphenyl)piperazine, a substituted phenylpiperazine, belongs to a chemical class renowned for its diverse pharmacological activities, primarily targeting the central nervous system. While direct empirical data for this specific molecule remains to be fully elucidated in publicly accessible literature, a comprehensive analysis of its structural analogues and the broader phenylpiperazine family allows for the formulation of a robust putative target profile. This guide synthesizes existing knowledge to predict the most probable biological targets of 1-Methyl-4-(3-methylphenyl)piperazine, outlines a detailed experimental roadmap for the validation of these targets, and provides the necessary protocols to empower researchers in their investigation of this compound. The primary focus of this analysis points towards significant interactions with the serotonergic system, with potential modulatory effects on dopaminergic and adrenergic pathways.

Introduction: The Phenylpiperazine Scaffold and a Rationale for Target Investigation

The piperazine ring is a prevalent motif in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets. When coupled with a phenyl group, the resulting phenylpiperazine scaffold serves as a cornerstone for numerous centrally-acting therapeutic agents. The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity, dictating both the affinity and selectivity for various neurotransmitter receptors and transporters.

The subject of this guide, 1-Methyl-4-(3-methylphenyl)piperazine, features a methyl group at the meta-position of the phenyl ring. This seemingly subtle structural feature can significantly influence the compound's electronic and steric properties, thereby shaping its interaction with biological macromolecules. Drawing parallels with structurally related compounds, we can construct a scientifically informed hypothesis regarding its primary biological targets.

Putative Biological Target Profile

Based on the structure-activity relationships (SAR) of closely related analogues, the primary biological targets of 1-Methyl-4-(3-methylphenyl)piperazine are predicted to be components of the monoaminergic neurotransmitter systems.

Primary Putative Target: The Serotonin System

The serotonergic system is the most likely site of action for 1-Methyl-4-(3-methylphenyl)piperazine. This is inferred from the known activities of its positional isomer, 1-methyl-4-(4-methylphenyl)piperazine (p-MPP), and other meta-substituted phenylpiperazines.

-

Serotonin Transporter (SERT): It is highly probable that the compound interacts with SERT, potentially acting as a serotonin releasing agent or a reuptake inhibitor. The para-isomer is a known serotonin releaser, and this mechanism is common among phenylpiperazines.

-

Serotonin Receptors (5-HTR): Phenylpiperazines frequently exhibit affinity for various 5-HT receptor subtypes. For instance, 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist, and meta-chlorophenylpiperazine (mCPP) also interacts with multiple serotonin receptors[1][2][3]. Therefore, 1-Methyl-4-(3-methylphenyl)piperazine is likely to bind to one or more 5-HT receptors, with potential for agonist, partial agonist, or antagonist activity.

Secondary Putative Targets: Dopamine and Adrenergic Systems

Interactions with the dopamine and norepinephrine systems are also plausible, albeit likely with lower affinity compared to the serotonin system.

-

Dopamine Receptors (D2/D3): Many arylpiperazine derivatives show affinity for D2 and D3 receptors[4][5][6][7][8]. The N-phenylpiperazine moiety is a recognized pharmacophore for these receptors.

-

Adrenergic Receptors (α1/α2): Some phenylpiperazines exhibit affinity for α-adrenergic receptors[9]. This interaction could contribute to the overall pharmacological profile of the compound.

-

Norepinephrine Transporter (NET): While less common for this specific subclass, some piperazine derivatives can inhibit norepinephrine reuptake[10].

The following diagram illustrates the putative signaling pathways that may be modulated by 1-Methyl-4-(3-methylphenyl)piperazine.

Caption: Putative interactions of 1-Methyl-4-(3-methylphenyl)piperazine with monoaminergic systems.

Experimental Roadmap for Target Validation

A systematic, multi-tiered approach is required to definitively identify and characterize the biological targets of 1-Methyl-4-(3-methylphenyl)piperazine.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to perform a broad panel of radioligand binding assays to determine the affinity of the compound for a wide range of CNS targets.

Objective: To identify the primary binding sites and determine the binding affinity (Ki) of 1-Methyl-4-(3-methylphenyl)piperazine.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT1A, 5-HT2A, D2, D3, α1A, etc.).

-

Harvest cells and homogenize in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound (1-Methyl-4-(3-methylphenyl)piperazine).

-

For non-specific binding determination, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor.

-

Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following table presents a prioritized list of initial binding targets based on the analysis of structural analogues.

| Target | Rationale | Common Radioligand |

| SERT | High probability based on positional isomer activity. | [³H]Citalopram |

| 5-HT1A Receptor | Common target for arylpiperazines. | [³H]8-OH-DPAT |

| 5-HT2A Receptor | Common target for arylpiperazines. | [³H]Ketanserin |

| 5-HT2C Receptor | Common target for arylpiperazines. | [³H]Mesulergine |

| Dopamine D2 Receptor | Common target for arylpiperazines. | [³H]Spiperone |

| Dopamine D3 Receptor | High homology with D2; potential for selectivity. | [³H]Spiperone |

| α1-Adrenergic Receptor | Potential secondary target. | [³H]Prazosin |

| α2-Adrenergic Receptor | Potential secondary target. | [³H]Rauwolscine |

Tier 2: Functional Assays

Once high-affinity binding targets are identified, functional assays are crucial to determine the nature of the interaction (agonist, antagonist, or inverse agonist).

Objective: To characterize the functional activity of 1-Methyl-4-(3-methylphenyl)piperazine at its primary binding sites.

Experimental Workflow: Functional Assays

Caption: A generalized workflow for determining the functional activity of the compound.

Tier 3: Neurotransmitter Release Assays

Given the known activity of its para-isomer, it is imperative to investigate the effect of 1-Methyl-4-(3-methylphenyl)piperazine on monoamine release.

Objective: To determine if the compound induces the release of serotonin, dopamine, and norepinephrine from nerve terminals.

Experimental Protocol: In Vitro Neurotransmitter Release Assay (using synaptosomes)

-

Preparation of Synaptosomes:

-

Dissect specific brain regions from rodents (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).

-

Homogenize the tissue in a sucrose buffer.

-

Centrifuge the homogenate at low speed to remove larger cellular components.

-

Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomes in a physiological buffer.

-

-

Radiolabeling:

-

Incubate the synaptosomes with a radioactive monoamine ([³H]5-HT, [³H]DA, or [³H]NE) to allow for its uptake into the nerve terminals.

-

-

Release Assay:

-

Wash the synaptosomes to remove excess radiolabel.

-

Aliquot the labeled synaptosomes into a superfusion apparatus.

-

Perfuse the synaptosomes with buffer and collect fractions at regular intervals to establish a baseline release.

-

Introduce varying concentrations of 1-Methyl-4-(3-methylphenyl)piperazine into the perfusion buffer.

-

Continue collecting fractions to measure any induced release of the radiolabeled neurotransmitter.

-

At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

-

Data Analysis:

-

Quantify the radioactivity in each collected fraction.

-

Express the release as a percentage of the total radioactivity in the synaptosomes at the time of drug addition.

-

Plot the percentage of release against the compound concentration to determine the EC50 for release.

-

Comparative Pharmacological Data of Structural Analogues

The following table summarizes the available pharmacological data for key structural analogues to provide a comparative context for the anticipated profile of 1-Methyl-4-(3-methylphenyl)piperazine.

| Compound | Structure | Primary Biological Activity | Quantitative Data (Ki/IC50/EC50) |

| 1-(p-Tolyl)piperazine (4-MPP) | 4-methylphenylpiperazine | Serotonin Releasing Agent | EC50 (5-HT release): ~300 nM |

| 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) | 3-trifluoromethylphenylpiperazine | Non-selective 5-HT Receptor Agonist, 5-HT Releaser | Ki: 5-HT1A (130 nM), 5-HT1B (60 nM), 5-HT2A (290 nM), 5-HT2C (130 nM) |

| 1-(m-Chlorophenyl)piperazine (mCPP) | 3-chlorophenylpiperazine | Non-selective 5-HT Receptor Ligand | Ki: 5-HT1A (130 nM), 5-HT1B (60 nM), 5-HT2A (290 nM), 5-HT2C (30 nM) |

Conclusion and Future Directions

While direct empirical data on the biological targets of 1-Methyl-4-(3-methylphenyl)piperazine is currently lacking, a robust hypothesis can be formulated based on the well-established pharmacology of the phenylpiperazine class and its structural analogues. The primary targets are likely to be within the serotonergic system, with potential interactions at the serotonin transporter and various 5-HT receptors. Secondary interactions with dopamine and adrenergic receptors are also plausible.

The experimental roadmap detailed in this guide provides a clear and systematic approach for the definitive identification and characterization of these targets. The execution of these studies will not only elucidate the pharmacological profile of 1-Methyl-4-(3-methylphenyl)piperazine but also contribute to a deeper understanding of the structure-activity relationships within the broader class of phenylpiperazine-based neuromodulators. Such knowledge is invaluable for the rational design of novel therapeutic agents with improved selectivity and efficacy for the treatment of a range of neuropsychiatric disorders.

References

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review, 6(11).

- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). Journal of the Serbian Chemical Society.

- 1-(3-Methylbenzyl)piperazine. Cayman Chemical.

- Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. (2020).

- Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. (1978). European Journal of Pharmacology, 52(1), 11-6.

- 1-(m-Tolyl)piperazine. PubChem.

- Current awareness of piperazines: pharmacology and toxicology. (2011). Drug Testing and Analysis, 3(7-8), 439-45.

- Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. (1983). Journal of Neural Transmission, 57(4), 239-50.

- Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). European Journal of Pharmacology, 168(3), 387-92.

- Synthesis and acaricidal activity of phenylpiperazine derivatives. (2021). Journal of Pesticide Science.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3169.

- Serotonin Receptor Subtypes and Ligands. ACNP.

- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). RSC Medicinal Chemistry.

- Profiling of LINS01 compounds at human dopamine D2 and D3 receptors. (2015). Journal of Chemical Sciences, 127(1), 127-133.

- A Comparative Guide to the Biological Activity of 3-piperazin-1-yl-1H-pyridazin-6-one and Its Deriv

- 1-(3-Methylphenyl)piperazine. MilliporeSigma.

- 3-[2-(4-p-Tolyl-piperazin-1-yl)-ethyl]-2,3-dihydro-isoindol-1-one. BindingDB.

- The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. (2017). Frontiers in Pharmacology, 8, 93.

- Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). Molecules, 20(8), 14637-14651.

- A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. (1983). Journal of Pharmacology and Experimental Therapeutics, 227(3), 703-8.

- 1-(3-METHYLPHENYL)PIPERAZINE. ChemicalBook.

- Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024). Molecules, 29(20), 4785.

- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. (2007). Pharmazie, 62(6), 423-7.

- Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. (2014). Journal of Medicinal Chemistry, 57(17), 7466-7478.

Sources

- 1. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review [frontiersin.org]

- 10. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-4-(3-methylphenyl)piperazine CAS number and structure

The following technical guide provides an in-depth analysis of 1-Methyl-4-(3-methylphenyl)piperazine , a substituted phenylpiperazine derivative relevant to medicinal chemistry and CNS drug discovery.

Chemical Identity & Structural Characterization

1-Methyl-4-(3-methylphenyl)piperazine is a tertiary amine belonging to the arylpiperazine class. It is structurally characterized by a piperazine ring substituted at the N1 position with a methyl group and at the N4 position with a meta-tolyl (3-methylphenyl) group. This scaffold is a privileged structure in neuropharmacology, often serving as a ligand for serotonin (5-HT) and dopamine receptors.

| Property | Data |

| IUPAC Name | 1-Methyl-4-(3-methylphenyl)piperazine |

| Common Synonyms | 1-(m-Tolyl)-4-methylpiperazine; N-(3-Methylphenyl)-N'-methylpiperazine |

| CAS Number | Not widely indexed in major commercial catalogs.* (See Precursor CAS below) |

| Precursor CAS | 41186-03-2 (1-(3-Methylphenyl)piperazine; des-methyl analog) |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol |

| SMILES | CN1CCN(CC1)c2cccc(C)c2 |

| Physical State | Likely a pale yellow oil or low-melting solid (Free base); White crystalline solid (HCl salt) |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); HCl salt soluble in water |

Note on CAS: While the des-methyl secondary amine (1-(3-methylphenyl)piperazine, mMPP) is widely indexed under CAS 41186-03-2 (often confused with the isomer 1-methyl-3-phenylpiperazine, CAS 5271-27-2), the N-methylated tertiary amine described here is typically synthesized in situ or classified as a research chemical derivative.

Synthetic Methodologies

The synthesis of 1-Methyl-4-(3-methylphenyl)piperazine can be achieved through three primary routes. The choice of method depends on reagent availability and required purity.

Route A: Buchwald-Hartwig Amination (Modern Standard)

This palladium-catalyzed cross-coupling offers the highest yield and functional group tolerance. It couples an aryl halide with N-methylpiperazine.

-

Reagents: 3-Bromotoluene, N-Methylpiperazine, Pd(OAc)₂, BINAP (Ligand), NaOtBu (Base), Toluene (Solvent).

-

Conditions: 80–100°C, Inert Atmosphere (N₂/Ar).

-

Mechanism: Oxidative addition of Pd to the aryl bromide, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.

Route B: Eschweiler-Clarke Methylation (From Precursor)

This method converts the secondary amine (mMPP) to the tertiary amine using formaldehyde and formic acid.

-

Precursor: 1-(3-Methylphenyl)piperazine (CAS 41186-03-2).[1]

-

Reagents: Formaldehyde (37% aq.), Formic Acid.

-

Conditions: Reflux (90–100°C) for 12–24 hours.

-

Mechanism: Formation of an iminium ion intermediate followed by hydride transfer from formate.

Route C: Cyclization (Historical)

Condensation of an aniline with a bis-electrophile.

-

Reagents: m-Toluidine + Bis(2-chloroethyl)methylamine (Mechlorethamine).

-

Conditions: Base (K₂CO₃), heat.

-

Drawback: Low yields, formation of polymerization byproducts, and use of vesicant precursors (mustard gas analogs).

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow of the two preferred synthetic routes.

Caption: Figure 1. Convergent synthetic strategies for 1-Methyl-4-(3-methylphenyl)piperazine.

Pharmacological Profile & Applications

This compound acts as a lipophilic probe for monoaminergic systems. Its pharmacological activity is governed by the meta-methyl substituent on the phenyl ring and the N-methyl group on the piperazine.

Structure-Activity Relationship (SAR)

-

5-HT (Serotonin) Modulator:

-

The meta-substituted phenylpiperazine moiety (similar to mCPP and mMPP ) is a classic pharmacophore for 5-HT receptors (particularly 5-HT₁A, 5-HT₂A, and 5-HT₂C).

-

Effect of N-Methylation: Converting the secondary amine (mMPP) to the tertiary amine (N-methyl) typically decreases affinity for the serotonin transporter (SERT) and reduces serotonin releasing activity, while potentially retaining or altering selectivity for postsynaptic 5-HT receptors.

-

Comparison: mMPP (secondary amine) is a potent serotonin releaser. The N-methyl analog is likely less potent as a releaser but may act as a receptor agonist/antagonist.

-

-

Metabolic Significance:

-

It is a potential metabolite of more complex drugs containing the m-tolylpiperazine moiety.

-

Conversely, in vivo, it likely undergoes N-demethylation by cytochrome P450 enzymes (e.g., CYP3A4) to regenerate the active metabolite 1-(3-methylphenyl)piperazine (mMPP) .

-

Research Applications

-

Ligand Binding Studies: Used to map the steric tolerance of the orthosteric binding pocket in GPCRs.

-

Designer Drug Analytics: As a structural analog of BZP (Benzylpiperazine) and mCPP (Chlorophenylpiperazine), it is monitored in forensic toxicology as a potential novel psychoactive substance (NPS).

Safety & Handling Protocols

Hazard Classification (Predicted):

-

Acute Toxicity: Harmful if swallowed (H302).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

CNS Effects: Potential psychoactive properties; handle with extreme caution.

Handling Procedure:

-

Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended for organic solutions), safety goggles, and lab coat.

-

Storage: Store the HCl salt in a desiccator at -20°C. The free base is prone to oxidation and should be stored under argon.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

-

Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link

-

Baumann, M. H., et al. (2001). N-Substituted piperazines abused as designer drugs: neuropharmacology and disposition of BZP and TFMPP. Psychopharmacology, 155(3), 295-307. Link

- Surratt, C. K., et al. (2005). Mu opioid receptor binding of phenylpiperazine antidepressants. Journal of Pharmacology and Experimental Therapeutics.

-

PubChem Database. (2025). Compound Summary for 1-(3-Methylphenyl)piperazine (Precursor). National Center for Biotechnology Information. Link

Sources

Solubility of 1-Methyl-4-(3-methylphenyl)piperazine in laboratory solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-4-(3-methylphenyl)piperazine in Laboratory Solvents

Introduction

In the realm of drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's behavior in various experimental and physiological systems. This guide provides a comprehensive overview of the solubility of 1-methyl-4-(3-methylphenyl)piperazine, a substituted piperazine derivative of interest in medicinal chemistry and pharmacology.

The structure of 1-methyl-4-(3-methylphenyl)piperazine, featuring a polar piperazine ring and a nonpolar tolyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and offer insights into the expected solubility trends across a range of common laboratory solvents. The "like dissolves like" principle, which states that polar compounds dissolve best in polar solvents and non-polar compounds in non-polar solvents, will be a central theme in our analysis.[1] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, governs the dissolution process.

Physicochemical Properties of 1-Methyl-4-(3-methylphenyl)piperazine

While specific experimental data for 1-methyl-4-(3-methylphenyl)piperazine is not extensively documented in publicly available literature, we can infer its properties from its structure and from data on similar compounds.

-

Molecular Formula: C₁₂H₁₈N₂

-

Molecular Weight: 190.29 g/mol (calculated)

-

Structure: The molecule consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms. One nitrogen is methylated, and the other is attached to a toluene (methylbenzene) ring at the meta-position.

-

Polarity: The presence of the two nitrogen atoms in the piperazine ring introduces polarity and the potential for hydrogen bonding (as an acceptor). The methyl group on the piperazine nitrogen and the tolyl group are nonpolar. This amphiphilic nature is key to its solubility behavior.

-

pKa: The nitrogen atoms of the piperazine ring are basic. The pKa values are expected to be in the range typical for tertiary amines, influencing the compound's solubility in aqueous solutions of varying pH. In acidic solutions, the piperazine nitrogens can be protonated, forming a more polar and water-soluble salt.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The polarity of a solvent is a key factor and can be broadly categorized as follows:

-

Polar Protic Solvents: These solvents, such as water and alcohols, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2] They are effective at solvating both cations and anions.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone possess large dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds.[1][2] They are good at solvating cations.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and small or no dipole moments.[2] They primarily interact through weak van der Waals forces.

Given the structure of 1-methyl-4-(3-methylphenyl)piperazine, we can predict its relative solubility in these solvent classes. The polar piperazine moiety will favor interactions with polar solvents, while the nonpolar tolyl group will have a greater affinity for nonpolar solvents.

Experimental Determination of Solubility

Accurate determination of solubility is crucial for various applications, from designing chemical reactions to formulating drug candidates.[3] Several methods can be employed, ranging from simple qualitative assessments to more precise quantitative techniques.[4]

Qualitative Solubility Assessment

A preliminary understanding of solubility can be gained through a simple visual test.[5]

Protocol:

-

Add approximately 1-2 mg of 1-methyl-4-(3-methylphenyl)piperazine to a small test tube.

-

Add 1 mL of the test solvent in portions, agitating after each addition.

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as soluble, partially soluble, or insoluble.

This method is useful for a rapid screening of a wide range of solvents.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[3][6][7][8]

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-methyl-4-(3-methylphenyl)piperazine (e.g., 5-10 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected laboratory solvents. The presence of undissolved solid is essential to ensure saturation.[3]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.[3]

-

Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the collected sample through a 0.22 µm syringe filter to remove any remaining microparticles.[9]

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Prepare a calibration curve using standard solutions of 1-methyl-4-(3-methylphenyl)piperazine of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram illustrates the shake-flask method workflow:

Caption: Workflow of the shake-flask method for solubility determination.

Expected Solubility Profile and Data Interpretation

While experimental determination is essential for precise values, a qualitative prediction of the solubility of 1-methyl-4-(3-methylphenyl)piperazine in various solvents can be made based on its structure. The following table provides a template for recording experimentally determined solubility data and includes predicted trends.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | Low to Moderate | |

| Methanol | 32.7 | High | ||

| Ethanol | 24.5 | High | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | High | |

| Acetonitrile | 37.5 | Moderate to High | ||

| Acetone | 20.7 | Moderate | ||

| Nonpolar | Toluene | 2.4 | Moderate to High | |

| Dichloromethane | 9.1 | Moderate to High | ||

| Hexane | 1.9 | Low |

Interpretation of Expected Results:

-

High Solubility in Polar Protic and Aprotic Solvents: The presence of the polar piperazine ring with its two nitrogen atoms allows for strong dipole-dipole interactions and hydrogen bonding (as an acceptor) with polar solvents like methanol, ethanol, and DMSO. This is expected to lead to high solubility.

-

Moderate to High Solubility in Toluene and Dichloromethane: The nonpolar tolyl group will interact favorably with the aromatic ring of toluene and the nonpolar regions of dichloromethane through van der Waals forces. The overall solubility will be a balance between the favorable interactions of the nonpolar part and the less favorable interactions of the polar part of the molecule with these solvents.

-

Low Solubility in Water and Hexane: In water, the large nonpolar tolyl group will disrupt the strong hydrogen-bonding network of water, leading to a large entropic penalty and thus, low solubility. In hexane, a highly nonpolar solvent, the polar piperazine ring will have very weak interactions, resulting in poor solubility.

The relationship between solvent polarity and the expected solubility can be visualized as follows:

Caption: Interaction model between solute and solvent classes.

Conclusion

The solubility of 1-methyl-4-(3-methylphenyl)piperazine is a complex property governed by its amphiphilic nature. While precise quantitative data requires experimental determination using robust methods like the shake-flask protocol, a strong theoretical framework allows for the prediction of its solubility trends across a variety of laboratory solvents. Researchers and drug development professionals can leverage this understanding to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. A systematic approach, combining theoretical predictions with empirical data, is essential for a comprehensive characterization of this and other compounds of interest.

References

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

Solubility test for Organic Compounds. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Polarity of Solvents. Scribd. Available at: [Link]

-

Method for determining solubility of slightly soluble organic compounds. ACS Publications. Available at: [Link]

-

Solvent. Wikipedia. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

Reagents & Solvents: About. University of Rochester. Available at: [Link]

-

1-(1-Methyl-4-piperidinyl)piperazine. PubChem. Available at: [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

-

1-Methyl-3-phenylpiperazine. PubChem. Available at: [Link]

-

1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Available at: [Link]

Sources

- 1. Solvent - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. who.int [who.int]

- 8. raytor.com [raytor.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Predicted biological activity of 1-Methyl-4-(3-methylphenyl)piperazine

An In-Depth Technical Guide to the Predicted Biological Activity of 1-Methyl-4-(3-methylphenyl)piperazine

Executive Summary

1-Methyl-4-(3-methylphenyl)piperazine is a small molecule belonging to the arylpiperazine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in centrally active drugs.[1] While direct experimental data on this specific compound is scarce, a robust predictive profile can be constructed through rigorous structure-activity relationship (SAR) analysis of closely related analogues. This guide predicts that 1-Methyl-4-(3-methylphenyl)piperazine will primarily act as a ligand for aminergic G-protein coupled receptors (GPCRs), with a high probability of significant affinity for serotonin (5-HT₁ₐ, 5-HT₂ₐ) and dopamine (D₂) receptors, and potential secondary interactions with adrenergic (α₁) receptors. Its functional activity is likely to be modulatory, potentially as a partial agonist or antagonist, contingent on the specific receptor subtype. This document outlines the scientific basis for these predictions, details the probable intracellular signaling pathways, and provides a comprehensive, multi-stage workflow for the experimental validation of its biological activity.

Molecular Introduction and the Arylpiperazine Scaffold

The arylpiperazine moiety is a cornerstone of neuropharmacology. Its structure, comprising a piperazine ring linked to an aryl group, serves as a versatile template for designing ligands that target key neurotransmitter systems.[1] Many successful CNS drugs, including anxiolytics, antidepressants, and antipsychotics, are built upon this core.[2]

The molecule in focus, 1-Methyl-4-(3-methylphenyl)piperazine, possesses two key structural features that inform its predicted activity:

-

The 4-(3-methylphenyl) Group: The m-tolyl substituent on the N4 nitrogen is the primary determinant of receptor affinity. The position and electronic nature of substituents on this aryl ring are known to dictate selectivity between receptor families, such as serotonin and adrenergic receptors.[3]

-

The 1-Methyl Group: The methyl group on the N1 nitrogen differentiates it from its parent compound, 1-(m-tolyl)piperazine. This substitution can significantly influence functional activity, often shifting a compound's profile from a pure antagonist to a partial agonist and altering its selectivity profile.[4]

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-Methyl-4-(3-methylphenyl)piperazine is predicted by comparing its structure to well-characterized arylpiperazines.

-

Serotonin (5-HT) Receptors: The arylpiperazine class has a well-documented high affinity for various 5-HT receptors.[5][6]

-

5-HT₁ₐ Receptors: This is a highly probable target. The general arylpiperazine structure is a classic 5-HT₁ₐ ligand pharmacophore. The meta-position substitution on the phenyl ring is often well-tolerated and can modulate selectivity.[3] Compounds with this scaffold frequently act as agonists or partial agonists at this receptor, a mechanism associated with anxiolytic and antidepressant effects.[7]

-

5-HT₂ₐ Receptors: Affinity for 5-HT₂ₐ is also likely. Antagonism at this receptor is a key mechanism for atypical antipsychotics.

-

-

Dopamine (D) Receptors:

-

D₂/D₃ Receptors: Many arylpiperazine-based antipsychotics exhibit high affinity for D₂ and D₃ receptors.[1][7] The overall structure is compatible with the binding pockets of these receptors. The functional activity (antagonist vs. partial agonist) is a critical determinant of the therapeutic profile (e.g., typical vs. atypical antipsychotic).

-

-

Adrenergic (α) Receptors:

-

α₁-Adrenergic Receptors: Cross-reactivity with α₁ receptors is a common feature of arylpiperazines and can contribute to the overall pharmacological effect or side-effect profile (e.g., orthostatic hypotension).[3][5] SAR studies have shown that steric and electronic factors on the phenyl ring influence α₁ affinity.[3]

-

Table 1: Predicted Receptor Affinity Profile

| Predicted Target | Predicted Affinity | Rationale based on Structural Analogs |

| Serotonin 5-HT₁ₐ | High | The arylpiperazine scaffold is a classic pharmacophore for 5-HT₁ₐ. Meta-substitution is generally favorable for affinity.[3] |

| Dopamine D₂ | High to Moderate | Arylpiperazines are established D₂ receptor ligands, forming the core of many antipsychotic drugs.[1][7] |

| Serotonin 5-HT₂ₐ | Moderate | A common secondary target for arylpiperazines, crucial for the mechanism of atypical antipsychotics.[7] |

| α₁-Adrenergic | Moderate to Low | Frequently observed off-target activity for this class, contributing to side-effect profiles.[3][5] |

| Sigma (σ) Receptors | Low to Negligible | While some complex piperazine derivatives bind to sigma receptors, this simple structure is less likely to have high affinity. |

Predicted Mechanism of Action: 5-HT₁ₐ Receptor Signaling

Assuming the highest probability target is the 5-HT₁ₐ receptor, the compound would modulate the canonical Gi/o-coupled signaling pathway. As a Gi/o-coupled receptor, its activation leads to the inhibition of cellular activity.

Mechanism:

-

Binding: 1-Methyl-4-(3-methylphenyl)piperazine binds to the orthosteric site of the 5-HT₁ₐ receptor.

-

G-Protein Coupling: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

-

Effector Modulation:

-

The dissociated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The dissociated Gβγ subunit directly binds to and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.

-

-

Cellular Outcome: The combined effect is a reduction in neuronal excitability and firing rate.

Proposed Experimental Validation Workflow

A tiered approach is essential to systematically validate the predicted biological activity. This workflow progresses from confirming direct molecular interaction to assessing functional cellular and systemic effects.

Protocol 1: Radioligand Displacement Assay for Target Affinity (Ki)

Objective: To determine if 1-Methyl-4-(3-methylphenyl)piperazine binds to the predicted receptors (e.g., 5-HT₁ₐ, D₂) and to quantify its binding affinity (Ki).

Rationale: This is the foundational experiment. It provides direct evidence of a physical interaction between the compound and the protein target. By competing with a radiolabeled ligand of known affinity, we can calculate the affinity of our unlabeled test compound. This self-validating system confirms target engagement before investing in more complex functional studies.

Methodology:

-

Preparation of Membranes:

-

Culture cells stably expressing the human receptor of interest (e.g., HEK293-h5HT1A).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min).

-

Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

50 µL of cell membranes (e.g., 10-20 µg protein).

-

50 µL of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) at a concentration near its Kd.

-

50 µL of 1-Methyl-4-(3-methylphenyl)piperazine at 10-12 serial dilutions (e.g., 100 µM to 1 pM).

-

Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., 10 µM serotonin).

-

-

-

Incubation and Termination:

-